3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Overview
Description
Synthesis Analysis The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane involves a methodical approach to creating bisquaternary salts, leveraging cycloquaternization reactions and specific conditions for yield optimization. Cycloquaternization of 1,3-di(4-benzoylpiperazin-1-yl)propane with 1,2-dibromoethane is a key step, leading to high yields through careful control of reaction conditions and purification processes. These methods showcase the intricate chemical manipulations required to synthesize complex molecular structures like 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane and its derivatives (Levkovskaya et al., 1989); (Safonova et al., 2002).
Molecular Structure Analysis The molecular structure of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives is elucidated through comprehensive spectral and chemical analyses. Techniques such as NMR spectroscopy play a crucial role in characterizing the structural aspects of these compounds, revealing details about their heterocyclic systems and the effects of different conditions on their structural integrity (Safonova et al., 2002).
Chemical Reactions and Properties The chemical reactions involving 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane highlight its reactivity and potential for further functionalization. For instance, the compound's ability to undergo reactions with various reagents, leading to a range of derivatives with distinct properties, underscores its versatility. This adaptability is significant for the development of new pharmaceuticals and materials with tailored properties (Safonova et al., 2002).
Physical Properties Analysis The physical properties of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane and its derivatives, such as solubility and stability, are critical for their application in various fields. These properties are determined by the compound's unique molecular structure, which influences its interaction with different solvents and conditions. Understanding these properties is essential for optimizing the compound's use in specific applications (Levkovskaya et al., 1989).
Chemical Properties Analysis The chemical properties of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, such as reactivity with various chemical reagents and conditions, are foundational to its use in synthesis and application. These properties are influenced by the compound's molecular structure, which dictates its behavior in chemical reactions and its potential to form diverse derivatives with varied applications (Safonova et al., 2002).
Scientific Research Applications
Antineoplastic Applications : This compound is a key component in the antineoplastic drug Prospidin, used in treating malignant neoplasms. It's essential for understanding the mechanism of its antineoplastic action and potential metabolism pathways (Pol'shakov et al., 1984).
Antiviral Activity : Studies have shown its effectiveness in synthesizing bisquaternary salts that exhibit antiviral properties, particularly against herpes viruses (Levkovskaya et al., 1989).
HIV Retrovirus Inhibition : A novel derivative of this compound has been found effective against various viral families, including HIV, by blocking specific receptors on the host cell’s surface (Novoselova et al., 2017).
Interaction with Nucleic Acids : This compound, in the form of drugs like spirazidine, prospidine, and spirobromine, interacts with components of nucleic acids, which is significant for understanding its mechanism in cancer chemotherapy (Pol'shakov & Sheinker, 2004).
Cytostatic Effects on Mammalian Cells : Prospidine, derived from this compound, has been studied for its effects on cell viability, growth, and colony formation in mammalian cell lines. It shows cytostatic effects and interactions with cellular DNA (Traganos et al., 1980).
Synthesis and Biological Properties : Research has been conducted on synthesizing derivatives of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, exploring their chemical, spectral, and biological properties, particularly in the context of antitumor drugs (Safonova et al., 2002).
properties
IUPAC Name |
3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWPYHHZGFGCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171368 | |
Record name | N,N''-Dispirotripiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane | |
CAS RN |
183-88-0 | |
Record name | N,N''-Dispirotripiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N''-Dispirotripiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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